Geranyl ferulate

Description

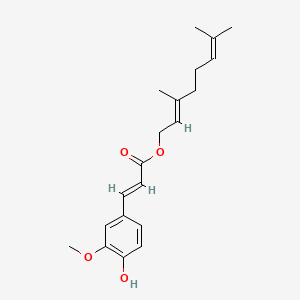

Structure

3D Structure

Properties

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-15(2)6-5-7-16(3)12-13-24-20(22)11-9-17-8-10-18(21)19(14-17)23-4/h6,8-12,14,21H,5,7,13H2,1-4H3/b11-9+,16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRDJVKWHDQVBQ-TWGDSDBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC(=O)/C=C/C1=CC(=C(C=C1)O)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Geranyl Ferulate: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl ferulate, a natural compound synthesized from the esterification of geraniol and ferulic acid, is emerging as a molecule of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its key bioactivities are presented. Furthermore, this guide elucidates the likely signaling pathways modulated by this compound, based on the known mechanisms of its constituent molecules, providing a roadmap for future research and development.

Chemical Structure and Identifiers

This compound is an ester formed from the terpene alcohol geraniol and the phenolic acid, ferulic acid.

| Identifier | Value | Source |

| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | PubChem |

| SMILES String | CC(=CCC/C(=C/COC(=O)/C=C/C1=CC(=C(C=C1)O)OC)/C)C | PubChem |

| CAS Number | 1206615-69-1 | MedChemExpress[1] |

| Molecular Formula | C₂₀H₂₆O₄ | PubChem[2] |

| Molecular Weight | 330.42 g/mol | PubChem[2] |

Physicochemical Properties

| Property | This compound (Computed) | Geraniol (Experimental) | Ferulic Acid (Experimental) | Geranyl Acetate (Experimental) |

| Melting Point | Not available | < -15 °C | 174 °C | < 25 °C |

| Boiling Point | Not available | 229-230 °C | Not available | 242 °C |

| Solubility | Very poor water solubility (0.26 ± 0.02 µg/mL)[3] | Slightly soluble in water; soluble in ethanol, ether | Soluble in ethanol, DMSO, DMF; sparingly soluble in aqueous buffers | Insoluble in water; soluble in organic solvents[4] |

| XLogP3 | 5.2 | 2.6 | 1.5 | 3.7 |

Biological Activities and Potential Therapeutic Applications

This compound is reported to possess a range of biological activities, primarily stemming from the synergistic effects of its parent compounds, geraniol and ferulic acid.

-

Anti-inflammatory Activity: this compound has been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.[1] This suggests its potential as a therapeutic agent for inflammatory conditions.

-

Antioxidant Activity: Both geraniol and ferulic acid are known antioxidants. Ferulic acid is a well-documented scavenger of free radicals. The antioxidant potential of this compound is a key area of its investigation.

-

Neuroprotective Effects: Ferulic acid has been studied for its neuroprotective properties. This compound is being investigated as a prodrug to enhance the delivery of ferulic acid to the central nervous system.

-

Anticancer Properties: Geraniol has demonstrated anticancer effects in various cancer cell lines. The conjugation with ferulic acid may offer a novel approach to cancer therapy.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on the enzymatic esterification of geraniol and ferulic acid.

Materials:

-

Geraniol

-

Ferulic acid

-

Immobilized lipase (e.g., Novozym 435)

-

Organic solvent (e.g., 2-methyl-2-butanol)

-

Molecular sieves

-

Shaking incubator

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve ferulic acid in the organic solvent in a reaction vessel.

-

Add geraniol to the mixture. The molar ratio of geraniol to ferulic acid can be optimized.

-

Add immobilized lipase and molecular sieves to the reaction mixture.

-

Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24-72 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the enzyme and molecular sieves by filtration.

-

Evaporate the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate).

-

Collect the fractions containing this compound and evaporate the solvent to obtain the pure compound.

-

Confirm the structure of the synthesized this compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with solvent and LPS) and a negative control (cells treated with media only).

-

Nitrite Measurement:

-

After 24 hours, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

-

Absorbance Reading: Measure the absorbance at 550 nm using a microplate reader.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

-

Calculation: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the well-documented mechanisms of its constituent parts, geraniol and ferulic acid, provide strong indications of its likely targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Both geraniol and ferulic acid have been shown to inhibit the activation of NF-κB. It is highly probable that this compound exerts its anti-inflammatory effects, at least in part, through the modulation of this pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Ferulic acid is a known activator of Nrf2, leading to the expression of antioxidant enzymes. This compound may therefore protect against oxidative stress by activating this protective pathway.

Caption: Proposed activation of the Nrf2/ARE signaling pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted biological activities. Its anti-inflammatory and antioxidant properties, coupled with its potential for enhanced bioavailability as a prodrug, make it a strong candidate for further investigation in the context of various diseases. Future research should focus on obtaining comprehensive experimental data for its physicochemical properties, elucidating its precise mechanisms of action on key signaling pathways, and evaluating its efficacy and safety in preclinical and clinical studies. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on the exploration of this exciting molecule.

References

- 1. Geranyl Acetate | C12H20O2 | CID 1549026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Geranylgeraniol Inhibits Lipopolysaccharide-Induced Inflammation in Mouse-Derived MG6 Microglial Cells via NF-κB Signaling Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Botanical Origins of Geranyl Ferulate: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the natural sources, biosynthesis, and experimental protocols related to geranyl ferulate, a compound of increasing interest to the scientific community. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development.

While primarily recognized as a synthetic compound with significant potential in pharmacology, recent scientific discovery has identified this compound as a naturally occurring phytochemical. This guide provides a thorough examination of its botanical origin, alongside a detailed exploration of its biosynthetic precursors, geraniol and ferulic acid.

The Sole Natural Source of this compound: Zingiber officinale

To date, the only confirmed natural source of this compound is the rhizome of Zingiber officinale, commonly known as ginger. A 2012 study by Hong et al. first reported the isolation of a new phenylpropanoid ester mixture, comprising (E)-geranylferulic acid and (Z)-geranylferulic acid, from an ethanol extract of ginger.[1][2] This discovery has opened new avenues for the investigation of this compound's role in plant biochemistry and its potential as a natural therapeutic agent.

Quantitative Data

The concentration of this compound in Zingiber officinale has not been explicitly quantified in the available literature. The initial isolation was focused on structure elucidation and preliminary bioactivity screening.[1][2] Further research is required to determine the natural abundance of this compound in ginger and to explore its potential presence in other plant species.

Biosynthetic Precursors: Geraniol and Ferulic Acid

This compound is an ester formed from the monoterpenoid alcohol geraniol and the phenolic acid, ferulic acid. Both of these precursors are widespread in the plant kingdom.

Natural Sources of Geraniol

Geraniol is a major component of many essential oils, contributing to their characteristic floral and fruity aromas. It is found in a wide variety of plants, with notable concentrations in the following:

| Plant Species | Plant Part | Concentration |

| Rosa damascena (Rose) | Flowers | Major constituent of essential oil |

| Pelargonium graveolens (Geranium) | Leaves | High percentage in essential oil |

| Cymbopogon martinii (Palmarosa) | Grass | High percentage in essential oil |

| Cymbopogon winterianus (Citronella) | Grass | Significant component of essential oil |

| Lavandula angustifolia (Lavender) | Flowers | Present in essential oil |

| Melissa officinalis (Lemon balm) | Leaves | Component of essential oil |

Natural Sources of Ferulic Acid

Ferulic acid is a ubiquitous phenolic compound in the plant kingdom, often found esterified to polysaccharides in the cell wall, where it plays a role in structural integrity. It is particularly abundant in the seeds and leaves of various plants.

| Plant Species | Plant Part | Concentration (Free and/or Bound) |

| Ferula foetida (Asafoetida) | Gum resin | High concentration |

| Triticum aestivum (Wheat) | Bran | High concentration (bound) |

| Oryza sativa (Rice) | Bran | High concentration (bound) |

| Zea mays (Corn) | Bran | High concentration (bound) |

| Avena sativa (Oats) | Grains | Significant concentration |

| Coffea sp. (Coffee) | Beans | Present |

| Ananas comosus (Pineapple) | Fruit | Present |

Experimental Protocols

Isolation of this compound from Zingiber officinale

The following is a generalized workflow for the isolation and identification of this compound from ginger rhizomes, based on the methodology described by Hong et al. (2012).[1][2]

1. Extraction:

-

Dried and powdered ginger rhizomes are extracted with ethanol at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

3. Chromatographic Separation:

-

The ethyl acetate fraction, which is expected to contain the this compound, is subjected to column chromatography on a silica gel stationary phase.

-

The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Purification:

-

Fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure (E)-geranylferulic acid and (Z)-geranylferulic acid.

5. Structure Elucidation:

-

The chemical structures of the isolated compounds are determined using spectroscopic techniques, including:

-

1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy ('H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) to determine the connectivity of atoms.

-

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

-

General Protocol for Extraction and Quantification of Geraniol from Plant Material

1. Extraction (Steam Distillation):

-

Fresh or dried plant material is placed in a distillation flask with water.

-

Steam is passed through the plant material, vaporizing the volatile compounds, including geraniol.

-

The vapor is condensed and collected. The essential oil, containing geraniol, separates from the aqueous phase.

2. Quantification (Gas Chromatography-Mass Spectrometry - GC-MS):

-

The extracted essential oil is diluted in a suitable solvent (e.g., hexane).

-

An internal standard is added for accurate quantification.

-

The sample is injected into a GC-MS system.

-

The components are separated based on their boiling points and polarity in the GC column.

-

The mass spectrometer provides mass spectra for each component, allowing for identification by comparison with spectral libraries.

-

The concentration of geraniol is determined by comparing its peak area to that of the internal standard.

General Protocol for Extraction and Quantification of Ferulic Acid from Plant Material

1. Extraction (Alkaline Hydrolysis):

-

Dried and ground plant material is treated with a sodium hydroxide solution to cleave the ester bonds linking ferulic acid to the cell wall polysaccharides.

-

The mixture is heated and stirred.

-

After hydrolysis, the mixture is acidified to protonate the ferulic acid.

-

The acidified solution is then extracted with an organic solvent such as ethyl acetate.

-

The organic phase is collected and evaporated to dryness.

2. Quantification (High-Performance Liquid Chromatography - HPLC):

-

The dried extract is redissolved in a suitable solvent (e.g., methanol).

-

The sample is filtered and injected into an HPLC system equipped with a C18 column and a UV detector.

-

Separation is achieved using a mobile phase gradient of acidified water and methanol or acetonitrile.

-

Ferulic acid is detected by its UV absorbance, typically around 320 nm.

-

Quantification is performed by comparing the peak area of the sample to a calibration curve generated from ferulic acid standards.

Signaling Pathways and Experimental Workflows

Caption: Workflow for the isolation and identification of this compound from Zingiber officinale.

Caption: Biosynthetic pathways of geraniol and ferulic acid, and the formation of this compound.

References

The Biosynthesis of Geranyl Ferulate: A Technical Guide for Researchers

Abstract

Geranyl ferulate, an ester formed from the monoterpenoid alcohol geraniol and the phenylpropanoid-derived ferulic acid, is a molecule of increasing interest due to its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the synthesis of its precursors, the enzymatic reactions involved, and the experimental methodologies required for its study. Quantitative data is summarized for clarity, and key pathways and workflows are visualized to facilitate comprehension.

Introduction

This compound is a natural product that combines two distinct metabolic pathways: the terpenoid pathway, which produces geraniol, and the phenylpropanoid pathway, which yields ferulic acid. The final step in its biosynthesis is an esterification reaction, likely catalyzed by an acyltransferase. This guide will dissect each of these pathways, providing the technical details necessary for researchers in the field.

Biosynthesis of Precursors

The formation of this compound is contingent on the availability of its two primary precursors: geraniol and ferulic acid.

Geraniol Biosynthesis

Geraniol is an acyclic monoterpenoid alcohol synthesized from geranyl diphosphate (GPP). GPP itself is formed through the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the universal five-carbon building blocks of all isoprenoids. Plants utilize two independent pathways for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids.

The final step in geraniol biosynthesis is the conversion of GPP to geraniol, a reaction catalyzed by geraniol synthase (GES) .

-

Reaction: Geranyl diphosphate → Geraniol + Diphosphate

-

Enzyme: Geraniol Synthase (GES)

The MVA pathway begins with acetyl-CoA and proceeds through the following key steps:

-

Acetyl-CoA → Acetoacetyl-CoA (Enzyme: Acetoacetyl-CoA thiolase)

-

Acetoacetyl-CoA → HMG-CoA (Enzyme: HMG-CoA synthase)

-

HMG-CoA → Mevalonate (Enzyme: HMG-CoA reductase - rate-limiting step)

-

Mevalonate → Mevalonate-5-phosphate (Enzyme: Mevalonate kinase)

-

Mevalonate-5-phosphate → Mevalonate-5-diphosphate (Enzyme: Phosphomevalonate kinase)

-

Mevalonate-5-diphosphate → Isopentenyl diphosphate (IPP) (Enzyme: Mevalonate diphosphate decarboxylase)

The MEP pathway starts with pyruvate and glyceraldehyde-3-phosphate:

-

Pyruvate + Glyceraldehyde-3-phosphate → 1-deoxy-D-xylulose-5-phosphate (DXP) (Enzyme: DXP synthase)

-

DXP → 2-C-methyl-D-erythritol-4-phosphate (MEP) (Enzyme: DXP reductoisomerase)

-

MEP → 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (Enzyme: MEP cytidylyltransferase)

-

4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol → 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (Enzyme: CMK)

-

2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol → 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) (Enzyme: MEcDP synthase)

-

MEcDP → (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (HMBPP) (Enzyme: HMBPP synthase)

-

HMBPP → IPP and DMAPP (Enzyme: HMBPP reductase)

IPP from both pathways can be interconverted to DMAPP by the enzyme isopentenyl diphosphate isomerase (IDI) .

Ferulic Acid Biosynthesis

Ferulic acid is a hydroxycinnamic acid derived from the phenylpropanoid pathway, which begins with the amino acid phenylalanine.

-

L-Phenylalanine → Cinnamic acid (Enzyme: Phenylalanine ammonia-lyase - PAL)

-

Cinnamic acid → p-Coumaric acid (Enzyme: Cinnamate 4-hydroxylase - C4H)

-

p-Coumaric acid → p-Coumaroyl-CoA (Enzyme: 4-Coumarate:CoA ligase - 4CL)

-

p-Coumaroyl-CoA → Caffeoyl-CoA (Enzyme: p-Coumaroyl shikimate transferase - HCT, followed by C3'H)

-

Caffeoyl-CoA → Feruloyl-CoA (Enzyme: Caffeoyl-CoA O-methyltransferase - CCoAOMT)

-

Feruloyl-CoA → Ferulic acid (This conversion can occur via multiple routes, including the action of esterases or as a side reaction of some enzymes).

Alternatively, ferulic acid can be synthesized via a pathway involving free acids, where p-coumaric acid is hydroxylated to caffeic acid, which is then methylated to ferulic acid.

Final Esterification Step: Formation of this compound

The final step in the biosynthesis of this compound is the esterification of geraniol with ferulic acid. In plants, this reaction is most likely catalyzed by an acyltransferase from the BAHD (BEAT, AHCT, HCBT, and DAT) family . These enzymes typically utilize an activated acyl donor, most commonly an acyl-CoA thioester. Therefore, the likely substrates for this reaction are geraniol and feruloyl-CoA .

-

Proposed Reaction: Geraniol + Feruloyl-CoA → this compound + Coenzyme A

-

Proposed Enzyme: Geraniol feruloyltransferase (a member of the BAHD acyltransferase family)

While a specific geraniol feruloyltransferase has yet to be definitively characterized in any plant species, the broad substrate specificity of many BAHD acyltransferases suggests that enzymes with this activity exist. Members of this family are known to accept various alcohols, including geraniol, as acyl acceptors.[1]

Quantitative Data

Quantitative data on the biosynthesis of this compound in planta is scarce. However, data from in vitro enzymatic synthesis and metabolic engineering studies provide valuable insights into reaction efficiencies and potential yields.

| Parameter | Value | Organism/System | Reference |

| Geraniol Production | |||

| Geraniol Titer | ~1 g/L | Yarrowia lipolytica (engineered) | [2] |

| Geraniol Titer | >1000 mg/L/42 h | Escherichia coli (engineered) | [3] |

| Enzymatic Synthesis of this compound | |||

| This compound Yield | High conversion | In vitro using lipase | [4] |

Experimental Protocols

Elucidating the complete biosynthetic pathway of this compound requires a combination of biochemical and molecular biology techniques.

Identification of Candidate Acyltransferases

A common strategy to identify the specific BAHD acyltransferase responsible for this compound synthesis is through co-expression analysis. This involves identifying acyltransferase genes whose expression patterns correlate with the accumulation of this compound or the expression of geraniol synthase.[5]

Heterologous Expression and Purification of Recombinant Enzymes

Once candidate genes are identified, they need to be functionally characterized. This typically involves:

-

Cloning: The full-length cDNA of the candidate gene is cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).[6][7]

-

Heterologous Expression: The recombinant plasmid is transformed into a suitable host organism (E. coli is commonly used for its ease of use and high expression levels). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).[6][7]

-

Purification: The recombinant protein, often with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA). Further purification steps like size-exclusion chromatography may be necessary to achieve high purity.[7][8]

In Vitro Enzyme Assays

The function of the purified recombinant enzyme is confirmed through in vitro assays. For a putative geraniol feruloyltransferase, the assay would typically contain:

-

Purified recombinant enzyme

-

Geraniol (acyl acceptor)

-

Feruloyl-CoA (acyl donor) - This can be synthesized in situ from ferulic acid, ATP, and Coenzyme A using a feruloyl-CoA synthetase or a 4-coumarate:CoA ligase that also accepts ferulic acid.[9][10]

-

Appropriate buffer and co-factors (e.g., Mg²⁺)

The reaction products are then extracted and analyzed by methods such as HPLC, LC-MS, or GC-MS to confirm the formation of this compound.[9]

Enzyme Kinetics

To characterize the enzyme's catalytic efficiency, kinetic parameters (Kₘ and kcat) are determined by measuring the initial reaction rates at varying substrate concentrations (both geraniol and feruloyl-CoA).

Quantitative Analysis of Metabolites

Accurate quantification of this compound and its precursors in plant tissues is essential for understanding the pathway flux.

-

Extraction: Plant material is ground in a suitable solvent (e.g., methanol or ethyl acetate) to extract the metabolites.

-

Analysis: The extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector. A standard curve with a pure this compound standard is used for quantification.

Visualizations

Signaling Pathways

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflows

Caption: Workflow for identifying and characterizing a geraniol feruloyltransferase.

Conclusion

The biosynthesis of this compound represents a convergence of the terpenoid and phenylpropanoid pathways, culminating in an esterification reaction likely catalyzed by a BAHD acyltransferase. While the pathways to the precursors, geraniol and ferulic acid, are well-established, the specific enzyme for the final condensation in plants remains a key area for future research. The experimental protocols outlined in this guide provide a roadmap for the identification and characterization of this elusive enzyme, which will be instrumental in developing strategies for the metabolic engineering of this promising bioactive compound.

References

- 1. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering Yarrowia lipolytica for the biosynthesis of geraniol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documentsdelivered.com [documentsdelivered.com]

- 4. Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Co-Expression Analysis Reveals Differential Expression of Homologous Genes Associated with Specific Terpenoid Biosynthesis in Rehmannia glutinosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization and heterologous expression of three DGATs from oil palm (Elaeis guineensis) mesocarp in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of an Arabidopsis Feruloyl-Coenzyme A Transferase Required for Suberin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineering a Feruloyl-Coenzyme A Synthase for Bioconversion of Phenylpropanoid Acids into High-Value Aromatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Geranyl Ferulate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 1206615-69-1 Molecular Formula: C₂₀H₂₆O₄ Molecular Weight: 330.42 g/mol

This technical guide provides an in-depth overview of geranyl ferulate, a natural phenylpropanoid ester with significant therapeutic potential. The document outlines its chemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is an ester formed from the combination of geraniol, a monoterpenoid alcohol, and ferulic acid, a hydroxycinnamic acid derivative. It is found naturally in plants such as Zingiber officinale (ginger).

| Property | Value |

| CAS Number | 1206615-69-1 |

| Molecular Formula | C₂₀H₂₆O₄ |

| Molecular Weight | 330.42 g/mol |

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties. These effects are largely influenced by the synergistic action of its constituent molecules, geraniol and ferulic acid.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects, most notably through the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of chronic inflammation and is implicated in various inflammatory diseases.

A study by Hong et al. (2012) on phenylpropanoid esters from Zingiber officinale evaluated the inhibitory effects of these compounds on lipopolysaccharide (LPS)-induced nitric oxide production in murine macrophage RAW264.7 cells. A mixture of (E)-geranylferulic acid and (Z)-geranylferulic acid was among the compounds tested. The study reported that the isolated compounds, including the this compound mixture, inhibited nitric oxide production with IC₅₀ values ranging from 5.5 to 28.5 μM[1][2].

Table 1: Inhibitory Effect of Compounds from Zingiber officinale on Nitric Oxide Production

| Compound(s) | Cell Line | Inducer | IC₅₀ (μM) |

| Mixture of (E)- and (Z)-Geranylferulic Acid and other isolates | RAW264.7 | LPS | 5.5 - 28.5[1][2] |

Antioxidant Activity

The antioxidant properties of this compound are derived from the potent free radical scavenging capabilities of its ferulic acid moiety. While specific quantitative data for this compound is limited, the antioxidant activity of its precursors provides valuable insight.

Table 2: Antioxidant Activity of Geraniol (a precursor of this compound)

| Assay | IC₅₀ |

| DPPH Radical Scavenging | 663 nmol[3] |

Neuroprotective Effects

This compound is being investigated for its potential neuroprotective effects, which are likely mediated through the combined antioxidant and anti-inflammatory actions of its components. Ferulic acid, for instance, has been shown to exert neuroprotective effects against ischemia/reperfusion-induced injury by inhibiting oxidative stress and apoptosis[4][5]. Similarly, geraniol has demonstrated neuroprotective potential in models of stroke[6]. The esterification to form this compound may enhance the bioavailability and delivery of these protective moieties to the central nervous system.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the biological activities of this compound and related compounds.

Nitric Oxide (NO) Inhibition Assay

This protocol is used to determine the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.

Cell Culture:

-

Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

Experimental Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production.

-

Incubate the plates for an additional 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

-

Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of NO production.

References

- 1. Phenylpropanoid ester from Zingiber officinale and their inhibitory effects on the production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Geranyl Ferulate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl ferulate, also known as (E)-geranylferulic acid, is a naturally occurring ester formed from the conjugation of geraniol, a monoterpenoid alcohol, and ferulic acid, a hydroxycinnamic acid derivative.[1][2] This compound has been isolated from plants such as Zingiber officinale (ginger) and is gaining significant attention in the scientific community for its therapeutic potential.[3] The parent molecules, geraniol and ferulic acid, are well-documented for their antioxidant, anti-inflammatory, and neuroprotective properties.[2][4][5] The combination of these two moieties into a single, more lipophilic molecule presents a promising prodrug strategy to enhance bioavailability and therapeutic efficacy.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its analysis, and a review of its known biological signaling pathways, tailored for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

This compound's structure combines the lipophilic geranyl group with the antioxidant phenolic head of ferulic acid. This duality governs its physical and chemical behavior, particularly its solubility and membrane permeability.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Method / Comment | Reference(s) |

| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | Computed | [6] |

| Synonyms | (E)-geranylferulic acid | --- | [3] |

| CAS Number | 1206615-69-1 | --- | [3] |

| Molecular Formula | C₂₀H₂₆O₄ | --- | [3][6] |

| Molecular Weight | 330.42 g/mol | --- | [3] |

| LogP (Octanol/Water) | 5.2 - 5.3 | Computed (XLogP3) | [6][7] |

| Aqueous Solubility | 0.26 ± 0.02 µg/mL (in pure water) 0.24 ± 0.01 µg/mL (in DPBS) | Experimental | [1] |

| Solubility (DPBS/MeOH) | 8.1 ± 0.3 µg/mL (in 70:30 v/v DPBS:Methanol) | Experimental | [1] |

| Stability (Half-life) | Human Whole Blood: 193.64 ± 20.93 min Rat Whole Blood: 20.15 ± 0.75 min Rat Liver Homogenate: 3.94 ± 0.33 min Rat Brain Homogenate: Stable (>3 hours) | In Vitro Hydrolysis Assay | [1] |

The high LogP value of approximately 5.2 indicates that this compound is a highly lipophilic and hydrophobic compound.[6][7] This is further confirmed by its extremely low aqueous solubility, measured at just 0.26 µg/mL.[1] Its stability varies significantly across different biological media, showing rapid hydrolysis in liver homogenates but high stability in brain homogenates, suggesting it may cross the blood-brain barrier intact.[1]

Spectroscopic Data

Characterization of this compound has been performed using advanced spectroscopic methods.[2]

-

¹H NMR (400 MHz, DMSO): Key chemical shifts reported include δ 7.51 (d, J = 15.9 Hz, 1H, H-7), 7.29 (d, J = 2.0 Hz, 1H, H-3), and 7.08 (dd).[1]

-

¹³C NMR: Full characterization has been performed to confirm the ester conjugation of ferulic acid and geraniol.[1][2]

Biological Activity and Signaling Pathways

This compound's therapeutic effects are attributed to its potent anti-inflammatory and antioxidant activities, which are largely inherited from its parent compounds.

Anti-Inflammatory Activity

This compound has been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory cascade.[3] The mechanism is believed to involve the modulation of major inflammatory signaling pathways. The parent compound, geraniol, is known to inhibit the TLR2,4/MyD88/NF-κB signaling axis, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[4] Ferulic acid similarly modulates NF-κB, MAPK, and JAK/STAT pathways.[5] It is hypothesized that this compound acts as an effective inhibitor of the NF-κB signaling pathway.

Antioxidant Activity

This compound has demonstrated the ability to protect neuronal cells from oxidative injury induced by reactive oxygen species (ROS).[1] The ferulate moiety is a potent free radical scavenger, while geraniol has been shown to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), potentially through activation of the Nrf2 pathway.[4][8][9]

References

- 1. Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C20H26O4 | CID 53386338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (e)-Geranyl-ferulic acid | C20H26O4 | CID 129822083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Geraniol modulates inflammatory and antioxidant pathways to mitigate intestinal ischemia-reperfusion injury in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Core Theoretical Mechanism of Geranyl Ferulate Antioxidant Activity

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical mechanisms underlying the antioxidant activity of geranyl ferulate. It delves into the direct free-radical scavenging properties and the indirect cellular defense mechanisms mediated by this compound. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are included to support further research and development.

Introduction to this compound

This compound is an ester formed from the conjugation of two natural compounds: ferulic acid, a phenolic acid, and geraniol, a monoterpenoid alcohol.[1][2] This molecule leverages the distinct chemical properties of its constituents to exhibit potent antioxidant effects. The ferulic acid moiety acts as the primary radical-scavenging component, while the geranyl group enhances its lipophilicity, potentially improving its interaction with cellular membranes and bioavailability.[3] Understanding its dual mechanism of action is crucial for its application in mitigating oxidative stress-related pathologies.

Core Antioxidant Mechanisms

The antioxidant activity of this compound is primarily attributed to two distinct but complementary mechanisms: direct scavenging of free radicals and the activation of endogenous antioxidant pathways.

Direct Free Radical Scavenging

The direct antioxidant capacity of this compound stems from the ferulic acid component. The chemical structure of ferulic acid is optimized for neutralizing reactive oxygen species (ROS).

-

Hydrogen Atom Donation: The phenolic hydroxyl (-OH) group on the benzene ring of the ferulic acid moiety is the primary site of action. It can readily donate a hydrogen atom to unstable free radicals, thereby neutralizing them.[4][5]

-

Resonance Stabilization: Upon donating a hydrogen atom, the resulting phenoxyl radical is highly stabilized by resonance. The unpaired electron is delocalized across the aromatic ring and the conjugated side chain, preventing the radical from initiating or propagating further oxidative chain reactions.[5] The methoxy group on the ring further enhances this stability.[4]

-

Lipophilicity: The attachment of the lipophilic geranyl tail may enhance the molecule's ability to partition into lipid-rich environments, such as cellular membranes, offering protection against lipid peroxidation.[3]

Caption: Direct radical scavenging by this compound.

Indirect Antioxidant Activity: Activation of the Nrf2-ARE Pathway

Beyond direct scavenging, this compound and its constituents can induce the expression of a suite of protective genes by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[6][7][8] This is a critical cellular defense mechanism against oxidative and electrophilic stress.[9]

-

Basal State: Under normal conditions, Nrf2 is held in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and degradation by the proteasome.[9][10]

-

Activation: Electrophilic compounds or oxidative stress can modify cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, inhibiting Nrf2 degradation.[10]

-

Nuclear Translocation and Gene Transcription: Stabilized Nrf2 translocates to the nucleus, where it forms a heterodimer with small Maf proteins. This complex then binds to the ARE sequence in the promoter regions of numerous target genes.[9][11]

-

Upregulation of Cytoprotective Genes: This binding initiates the transcription of a wide array of Phase II detoxification and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione S-Transferases (GSTs), thereby bolstering the cell's overall antioxidant capacity.[5][8][11] Both ferulic acid and geraniol have been independently shown to activate this protective pathway.[6][7][8]

Caption: Activation of the Nrf2-ARE signaling pathway.

Data Presentation

While specific quantitative antioxidant data for this compound is limited in the provided search results, the following tables summarize representative data for its parent compounds and related ferulates, illustrating the typical outcomes of antioxidant assays.

Table 1: Radical Scavenging Activity of Ferulic Acid and Related Compounds

| Compound | Assay | Activity Metric | Result | Reference |

| Ferulic Acid | ABTS | Radical Scavenging | Highest activity among tested ferulates | [4][12] |

| Ethyl Ferulate | ABTS | Radical Scavenging | Lower activity than Ferulic Acid | [4][12] |

| Phytosteryl Ferulates | DPPH | Free Radical Scavenging | Strong activity, comparable to α-tocopherol | [3] |

| Methyl Ferulate | DPPH | Antiradical Activity | Weaker than Ferulic Acid | [13] |

Table 2: Gene and Protein Expression Changes Following Nrf2 Activation

| Compound | Cell/Tissue Model | Target Gene/Protein | Method | Result | Reference |

| Ferulic Acid | Lymphocytes | HO-1 | Western Blot | Increased Expression | [8] |

| Ferulic Acid | Human Neuroblastoma Cells | Nrf2/HO-1 | Not Specified | Pathway Activation | [7] |

| Geraniol | Rat Liver | Nrf2, HO-1 | Not Specified | Pathway Activation | [6] |

| Geraniol | Mouse Liver | Nrf2 | Western Blot | Increased Expression | [14] |

| Curcumin (Nrf2 Activator) | Piglet Model | Nrf2, NQO1, HO-1, GST, CAT | mRNA Expression | Enhanced Expression | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antioxidant activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[15]

-

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.24 mg/mL) in a suitable solvent like methanol or ethanol.[16] The solution should have an initial absorbance of approximately 1.0 at 517 nm.[17]

-

Sample Preparation: Prepare serial dilutions of the test compound (this compound) and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.

-

Reaction: In a 96-well microplate, mix the sample solution (e.g., 100 µL) with the DPPH working solution (e.g., 100 µL).[18] A blank containing only the solvent instead of the sample is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[18]

-

Measurement: Read the absorbance of each well at 517 nm using a microplate reader.[16][19]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.[18]

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

-

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the degree of fluorescence protection over time.[20]

-

Methodology:

-

Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the radical initiator (AAPH), and the antioxidant standard (Trolox) in a phosphate buffer (e.g., 75 mM, pH 7.4).[20][21]

-

Sample Preparation: Prepare dilutions of the test compound in the same buffer.

-

Reaction Setup (96-well plate):

-

Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes).[21][22]

-

Initiation: Add the AAPH solution (e.g., 25 µL) to all wells to initiate the reaction.[22][23]

-

Measurement: Immediately begin monitoring the fluorescence decay kinetically using a microplate reader (e.g., excitation at 485 nm, emission at 520 nm) at 37°C. Readings are taken every 1-5 minutes for up to 2 hours.[21][23]

-

Calculation: Calculate the area under the fluorescence decay curve (AUC) for each sample. The net AUC is determined by subtracting the AUC of the blank. The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.

-

Western Blot Analysis for Nrf2 Activation

-

Principle: This technique is used to detect the translocation of Nrf2 to the nucleus and the increased expression of its downstream target proteins (e.g., HO-1, NQO1).

-

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., HepG2) and treat them with various concentrations of this compound for different time points.[11][24]

-

Protein Extraction:

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-HO-1, anti-NQO1) overnight at 4°C.[27]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).[27]

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system.[27]

-

Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the results to a loading control protein (e.g., β-actin for whole-cell lysates, Lamin A/C for nuclear fractions).[11][24]

-

Real-Time Quantitative PCR (RT-qPCR) for Antioxidant Gene Expression

-

Principle: RT-qPCR is used to measure the relative abundance of mRNA transcripts of Nrf2-target genes, providing evidence of transcriptional activation.

-

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable kit (e.g., Trizol or column-based kits).[28][29]

-

cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.[29][30]

-

qPCR Reaction: Set up the qPCR reaction in a real-time PCR system using:

-

Thermal Cycling: Perform the PCR with appropriate cycling conditions (denaturation, annealing, extension).[29]

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct values of the target genes to that of a stable housekeeping gene (e.g., GAPDH, ACTB).[31][32] Calculate the relative fold change in gene expression using a method like the 2-ΔΔCt method.

-

Caption: Experimental workflow for antioxidant assessment.

Conclusion

The antioxidant mechanism of this compound is robust and multifaceted, combining the immediate, direct neutralizing effect of its ferulic acid component with the sustained, indirect cellular defense enhancement via the activation of the Nrf2-ARE signaling pathway. This dual action makes it a compound of significant interest for applications in preventing and treating conditions rooted in oxidative stress. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for drug development professionals and scientists to further investigate and harness the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant, free radical-scavenging, and NF-kappaB-inhibitory activities of phytosteryl ferulates: structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Geraniol activates Nrf-2/HO-1 signaling pathway mediating protection against oxidative stress-induced apoptosis in hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ferulic acid induces heme oxygenase-1 via activation of ERK and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Structure-Antioxidant Activity Relationship of Ferulates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. DPPH Radical Scavenging Assay [mdpi.com]

- 18. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. agilent.com [agilent.com]

- 21. mdpi.com [mdpi.com]

- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. researchgate.net [researchgate.net]

- 25. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 4.9. Western Blot Analysis of Activation of Nrf2 and Stress-Response Pathway [bio-protocol.org]

- 28. pubcompare.ai [pubcompare.ai]

- 29. A targeted gene expression platform allows for rapid analysis of chemical-induced antioxidant mRNA expression in zebrafish larvae | PLOS One [journals.plos.org]

- 30. mdpi.com [mdpi.com]

- 31. scielo.br [scielo.br]

- 32. Gene expression evaluation of antioxidant enzymes in patients with hepatocellular carcinoma: RT-qPCR and bioinformatic analyses - PMC [pmc.ncbi.nlm.nih.gov]

Geranyl Ferulate: A Prodrug Approach to Enhance the Therapeutic Potential of Ferulic Acid and Geraniol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ferulic acid and geraniol, two naturally occurring compounds, have garnered significant attention in the scientific community for their broad spectrum of therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. However, their clinical utility is often hampered by suboptimal pharmacokinetic profiles, notably short biological half-lives. To overcome these limitations, the synthesis of geranyl ferulate, an ester prodrug, has emerged as a promising strategy. This technical guide provides a comprehensive overview of the potential of this compound as a prodrug, summarizing its synthesis, physicochemical properties, and biological activities. Detailed experimental protocols for its synthesis and evaluation, along with visualizations of key signaling pathways modulated by its parent compounds, are presented to facilitate further research and development in this area.

Introduction

Ferulic acid, a phenolic compound abundant in plant cell walls, and geraniol, a monoterpene alcohol found in essential oils, are well-documented for their beneficial health effects.[1][2] Ferulic acid's potent antioxidant activity is attributed to its ability to scavenge free radicals, while geraniol has demonstrated significant anti-inflammatory and anticancer properties.[1][2] Despite their therapeutic promise, both compounds suffer from rapid metabolism and short in vivo half-lives, which curtails their efficacy when administered conventionally.[3]

The prodrug approach offers a viable solution to these pharmacokinetic challenges. By chemically linking ferulic acid and geraniol through an ester bond to form this compound, it is hypothesized that the resulting molecule will exhibit enhanced lipophilicity, leading to improved absorption and a more favorable pharmacokinetic profile. This ester linkage is designed to be cleaved by endogenous esterases in the body, releasing the active parent compounds, ferulic acid and geraniol, to exert their therapeutic effects over a prolonged period. This guide delves into the scientific rationale and evidence supporting this compound's potential as a prodrug.

Physicochemical Properties and Prodrug Concept

This compound is synthesized through the esterification of ferulic acid with geraniol. This conjugation significantly alters the physicochemical properties of the parent molecules, primarily by increasing lipophilicity. This enhanced lipophilicity is a key characteristic of the prodrug, as it is expected to improve its ability to cross biological membranes, thereby potentially increasing its oral bioavailability.[3] The ester bond is susceptible to hydrolysis by esterase enzymes present in the blood and various tissues, leading to the release of ferulic acid and geraniol.[3]

Data Presentation

The following tables summarize the available quantitative data regarding the pharmacokinetics and biological activities of this compound and its parent compounds.

Table 1: Pharmacokinetic Parameters

| Compound | Parameter | Value | Species | Administration Route | Reference |

| This compound | Hydrolysis Half-life | 193.64 ± 20.93 min | Human (in vitro, whole blood) | - | [3] |

| 20.15 ± 0.75 min | Rat (in vitro, whole blood) | - | [3] | ||

| 3.94 ± 0.33 min | Rat (in vitro, liver homogenate) | - | [3] | ||

| Ferulic Acid | Tmax | 0.03 h | Rat | Oral (10 mg/kg) | [4] |

| Cmax | 8174.55 ng/L | Rat | Oral (10 mg/kg) | [4] | |

| AUC | 2594.45 h*ng/mL | Rat | Oral (10 mg/kg) | [4] | |

| Geraniol | Half-life (t½) | 12.5 ± 1.5 min | Rat | Intravenous (50 mg/kg) | [5] |

| Oral Bioavailability | 92% (emulsified) | Rat | Oral (50 mg/kg) | [5] |

Note: In vivo pharmacokinetic data (Cmax, Tmax, AUC) for this compound is not yet available in the reviewed literature.

Table 2: Biological Activity

| Compound | Assay | IC50 / Effect | Model System | Reference |

| This compound | Neuroprotection | Fully prevented H₂O₂-induced cytotoxicity at 1 µM and 5 µM | N2a neuronal cells | [3] |

| Cytotoxicity (IC50) | 84.09 ± 0.26 µM | N2a neuronal cells | [3] | |

| Ferulic Acid | DPPH Radical Scavenging (IC50) | Not specified, but weaker than propionyl ferulate | In vitro | [6] |

| Hydroxyl Radical Scavenging (IC50) | Not specified, but weaker than propionyl ferulate | In vitro | [6] | |

| Nitric Oxide Radical Scavenging (IC50) | Not specified, but weaker than propionyl ferulate | In vitro | [6] | |

| Geraniol | Anti-inflammatory | Dose-dependent decrease in IL-1β, IL-6, and TNF-α | MRSA-infected mice | [7] |

| Antioxidant | IC50 of 24.6 µg/mL (DPPH assay) | In vitro | [8] |

Note: Direct comparative studies of the biological activities of this compound versus its parent compounds are limited. The data presented is from different studies and may not be directly comparable.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound.

Enzymatic Synthesis of this compound

This protocol is based on lipase-catalyzed esterification methods.

Materials:

-

trans-Ferulic acid

-

Geraniol

-

Immobilized lipase B from Candida antarctica (e.g., Novozym 435)

-

Anhydrous solvent (e.g., 2-methyl-2-butanol or solvent-free system)

-

Molecular sieves (3Å)

-

Magnetic stirrer with heating

-

Round-bottom flask

-

Nitrogen or argon gas supply

Procedure:

-

To a round-bottom flask, add ferulic acid and geraniol (e.g., in a 1:1 molar ratio).

-

Add the anhydrous solvent to dissolve the reactants. For a solvent-free approach, gently heat the mixture to melt and mix the reactants.

-

Add molecular sieves to the mixture to remove any water produced during the reaction, which can inhibit the enzyme and shift the equilibrium.

-

Add the immobilized lipase (e.g., 10% w/w of the total reactants).

-

Place the flask under a nitrogen or argon atmosphere to prevent oxidation.

-

Stir the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24-48 hours).

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed with a solvent and reused.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting this compound using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the purified this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Hydrolysis Study

This protocol describes the evaluation of this compound hydrolysis in biological matrices.

Materials:

-

This compound

-

Human or rat whole blood, plasma, or tissue homogenates (e.g., liver)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

HPLC system with a UV detector

-

C18 HPLC column

-

Acetonitrile, methanol, and water (HPLC grade)

-

Formic acid or acetic acid

-

Centrifuge

-

Thermostatic water bath

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Pre-incubate the biological matrix (e.g., whole blood) at 37°C in a thermostatic water bath.

-

Initiate the hydrolysis reaction by adding a small volume of the this compound stock solution to the pre-warmed biological matrix to achieve the desired final concentration.

-

Incubate the mixture at 37°C with gentle shaking.

-

At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately stop the enzymatic reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile or methanol).

-

Vortex the sample vigorously and then centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant and analyze it using a validated HPLC-UV method to quantify the remaining this compound and the formed ferulic acid and geraniol.

-

The HPLC conditions should be optimized for the separation of all three compounds. A typical mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid). The detection wavelength can be set at a value where all compounds have reasonable absorbance (e.g., around 320 nm for ferulic acid and its ester).

-

Calculate the percentage of this compound remaining at each time point and determine the hydrolysis half-life by plotting the natural logarithm of the concentration versus time.

Neuroprotection Assay (MTT Assay)

This protocol assesses the protective effect of this compound against oxidative stress-induced cell death in a neuronal cell line.

Materials:

-

Neuronal cell line (e.g., N2a neuroblastoma cells)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (and ferulic acid and geraniol as controls) for a specific duration (e.g., 1-2 hours). Include a vehicle control group.

-

After the pre-treatment, expose the cells to the oxidative stress-inducing agent (e.g., H₂O₂) at a concentration known to cause a significant reduction in cell viability. Include a control group without the stressor.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

After the incubation, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow the viable cells to reduce the MTT to formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells. A higher absorbance value corresponds to a higher number of viable cells.

-

Evaluate the neuroprotective effect of this compound by comparing the viability of cells pre-treated with the compound and exposed to the stressor to those only exposed to the stressor.

Signaling Pathways

Ferulic acid and geraniol exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound after its hydrolysis.

Ferulic Acid Signaling Pathways

Ferulic acid is known to modulate key inflammatory and antioxidant pathways.

-

NF-κB Pathway: Ferulic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. By preventing the phosphorylation and degradation of IκB, ferulic acid blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[2]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses. Ferulic acid can modulate the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, leading to a reduction in the inflammatory response.[2]

-

JAK-STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is crucial for cytokine signaling. Ferulic acid can interfere with this pathway, leading to a decrease in the production of pro-inflammatory cytokines.[2]

Geraniol Signaling Pathways

Geraniol's anticancer effects are mediated through its influence on various cancer hallmark pathways.

Conclusion and Future Directions

This compound holds considerable promise as a prodrug to enhance the therapeutic efficacy of ferulic acid and geraniol. Its increased lipophilicity suggests the potential for improved oral bioavailability and a prolonged duration of action. The in vitro data demonstrating its hydrolysis to the active parent compounds and its neuroprotective effects provide a strong rationale for further investigation.

However, to fully realize the clinical potential of this compound, several key areas require further research. Comprehensive in vivo pharmacokinetic studies are essential to determine its absorption, distribution, metabolism, and excretion profile, and to confirm its bioavailability advantage over the parent compounds. Furthermore, direct comparative studies are needed to quantify the enhancement of biological activities (antioxidant, anti-inflammatory, etc.) of the prodrug. The development of optimized formulations, such as nanoformulations, could further improve its delivery and efficacy. Continued research in these areas will be crucial in translating the promise of this compound into a tangible therapeutic agent.

References

- 1. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]

- 2. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Geraniol Pharmacokinetics, Bioavailability and Its Multiple Effects on the Liver Antioxidant and Xenobiotic-Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. dovepress.com [dovepress.com]

- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Biological Significance of Geranyl Ferulate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl ferulate, a naturally occurring phenylpropanoid ester, has garnered significant attention within the scientific community for its promising therapeutic potential. This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and biological activities of this compound. Detailed experimental protocols for its isolation from natural sources and enzymatic synthesis are presented, alongside tabulated quantitative data for easy comparison. Furthermore, this guide elucidates the molecular mechanisms underlying its antioxidant, anti-inflammatory, and neuroprotective effects through detailed signaling pathway diagrams.

Introduction

This compound is a lipophilic compound formed by the esterification of ferulic acid and geraniol. Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, is well-documented for its potent antioxidant and anti-inflammatory properties.[1] Geraniol, an acyclic monoterpene alcohol found in the essential oils of various aromatic plants, also exhibits a range of biological activities, including anti-inflammatory and anticancer effects.[2] The conjugation of these two molecules into this compound results in a compound with enhanced bioavailability and synergistic therapeutic effects. Initially identified in Zingiber officinale (ginger), this compound has since been the subject of extensive research to explore its full pharmacological potential.[3]

Discovery and Natural Occurrence

This compound was first reported as a naturally occurring compound isolated from the ethanol extract of Zingiber officinale.[3] Its discovery was part of a broader investigation into the bioactive constituents of ginger, a plant with a long history of use in traditional medicine.

Isolation of this compound from Zingiber officinale

The isolation of this compound from natural sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on established techniques for isolating phenylpropanoid esters from ginger.[4][5][6]

Experimental Protocol: Isolation from Zingiber officinale

-

Plant Material and Extraction:

-

Dried rhizomes of Zingiber officinale are pulverized into a fine powder.

-

The powder is subjected to exhaustive extraction with 95% ethanol at room temperature for 72 hours.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol to separate compounds based on polarity. This compound is expected to be enriched in the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a non-polar mobile phase and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are pooled, concentrated, and further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column using a mobile phase of methanol and water.

-

-

Structure Elucidation: The purified this compound is characterized using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure.[7]

Synthesis of this compound

Due to the low abundance of this compound in natural sources, synthetic methods have been developed to produce this compound in larger quantities for research purposes. Both chemical and enzymatic synthesis routes have been explored.

Enzymatic Synthesis

Enzymatic synthesis is often preferred due to its high selectivity, milder reaction conditions, and environmental friendliness. Lipases are commonly used as biocatalysts for the esterification of ferulic acid with geraniol.[7]

-

Reaction Setup: Ferulic acid and geraniol are mixed in a suitable organic solvent (e.g., 2-methyl-2-butanol) or in a solvent-free system.

-

Enzyme Addition: An immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), is added to the mixture.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 60°C) with constant stirring for a specified duration (e.g., 48-72 hours).

-

Monitoring: The progress of the reaction is monitored by TLC or HPLC.

-

Purification: Upon completion, the enzyme is filtered off, and the product is purified by silica gel column chromatography.

Chemical Synthesis

Chemical synthesis of this compound typically involves the activation of the carboxylic acid group of ferulic acid followed by esterification with geraniol.

-

Activation of Ferulic Acid: Ferulic acid is reacted with a coupling agent, such as dicyclohexylcarbodiimide (DCC) or thionyl chloride, in an anhydrous solvent to form an activated intermediate.

-

Esterification: Geraniol is added to the reaction mixture, often in the presence of a base (e.g., pyridine or triethylamine) to catalyze the reaction.

-

Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of this compound.

Table 1: Synthesis of this compound

| Synthesis Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Enzymatic | Novozym 435 | 2-Methyl-2-butanol | 60 | 72 | >95 | [7] |

| Chemical | DCC/DMAP | Dichloromethane | Room Temp. | 24 | ~70-80 | Inferred from standard esterification procedures |

Table 2: Biological Activity of this compound

| Biological Activity | Assay | Cell Line/Model | IC₅₀ / Effective Concentration | Reference |

| Anti-inflammatory | Nitric Oxide Production | LPS-stimulated RAW 264.7 cells | IC₅₀: 5.5 - 28.5 µM | [3] |

| Antioxidant | H₂O₂-induced cytotoxicity | N2a neuroblastoma cells | 1 µM and 5 µM | [7] |

| Neuroprotective | H₂O₂-induced ROS production | N2a neuroblastoma cells | 1, 5, and 10 µM | [7] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties. These effects are mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity and the Nrf2 Signaling Pathway